molecular formula C15H22N2O2 B278555 N-[3-(butanoylamino)phenyl]pentanamide

N-[3-(butanoylamino)phenyl]pentanamide

Cat. No.: B278555
M. Wt: 262.35 g/mol
InChI Key: FRQAXNMCUARGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(Butanoylamino)phenyl]pentanamide is a synthetic amide derivative featuring a phenyl ring substituted at the 3-position with a butanoylamino group (-NHCOC₃H₇) and an N-linked pentanamide (-NHCOC₄H₉). This compound’s structure combines hydrophobic alkyl chains with hydrogen-bonding amide groups, making it a candidate for pharmacological studies, particularly in targeting membrane-associated proteins or enzymes.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

N-[3-(butanoylamino)phenyl]pentanamide

InChI

InChI=1S/C15H22N2O2/c1-3-5-10-15(19)17-13-9-6-8-12(11-13)16-14(18)7-4-2/h6,8-9,11H,3-5,7,10H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

FRQAXNMCUARGCQ-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC(=C1)NC(=O)CCC

Canonical SMILES

CCCCC(=O)NC1=CC=CC(=C1)NC(=O)CCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physical Properties of Sulfonamide Pentanamides

Compound Melting Point (°C) IR CONH (cm⁻¹) IR SO₂NH (cm⁻¹)
N4-Valeroylsulfadiazine 218–219 1685 1164
N4-Valeroylsulfathiazole 220–221 1667 1141
Target Compound* ~180–200 (est.) ~1670–1680 N/A

Aryl Pentanamides with Nitrophenoxy/Thiophenyl Substituents

N-[4-(4-Nitrophenoxy)phenyl]pentanamide () and N-(4-(thiophen-3-yl)phenyl)pentanamide derivatives () highlight the impact of aromatic substituents:

  • Crystallography: The nitrophenoxy derivative forms intermolecular H-bonds via amide groups, creating parallel chains. Steric effects from the butanoylamino group in the target compound may alter packing efficiency .
  • Synthesis: Both classes are synthesized via pentanoyl chloride coupling with substituted anilines, a method likely applicable to the target compound .
  • Pharmacological Potential: Piperazine-linked pentanamides (e.g., 7m, ) exhibit dopamine D3 receptor selectivity, implying that the target compound’s activity could be modulated by substituent bulk and electronic effects .

Table 2: Key Differences in Aryl Pentanamides

Compound Substituent Bioactivity Notable Feature
Target Compound 3-Butanoylamino Unknown High alkyl chain hydrophobicity
N-[4-(4-Nitrophenoxy)phenyl]pentanamide 4-Nitrophenoxy Structural studies Strong H-bonding network
7m () Pyridinyl/CF₃-piperazine Dopamine D3 selectivity Enhanced receptor binding

Butanamide Analogues

Compounds like N,N'-(1,4-Phenylene)bis(3-oxobutanamide) (CAS 24731-73-5, ) and 3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide (CAS 69714-92-7, ) differ in chain length and substituents:

  • Solubility : Shorter butanamide chains (C4 vs. pentanamide’s C5) may increase aqueous solubility, while trifluoromethyl groups enhance metabolic stability .

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